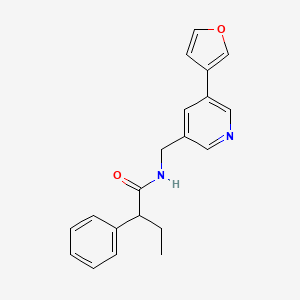

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-12-15-10-18(13-21-11-15)17-8-9-24-14-17/h3-11,13-14,19H,2,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDNMMSUYNAPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

Thioamide Formation: The carboxamide is treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide.

Oxidation: The carbothioamide is oxidized with potassium ferricyanide in an alkaline medium to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various electrophiles and nucleophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium ferricyanide yields the corresponding oxidized product .

Scientific Research Applications

Chemistry

In the field of chemistry, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties make it valuable for developing new compounds with potentially useful characteristics.

Biology

Biologically, this compound is studied for its potential antimicrobial and anticancer activities. Research indicates that it may interact with specific molecular targets, modulating enzyme activity and influencing disease pathways. For instance, preliminary studies suggest that it might inhibit certain enzymes involved in cancer progression, making it a candidate for further pharmacological exploration.

Medicine

In medicinal chemistry, ongoing research aims to evaluate its therapeutic potential. The compound has shown promise in preclinical studies as a potential treatment for various diseases due to its biological activity. For example, it may exhibit anti-inflammatory properties or serve as an adjunct therapy in cancer treatment protocols.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing other valuable compounds. Its unique structure can enhance the performance characteristics of materials used in pharmaceuticals and other chemical products.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent.

- Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways, which warrants further investigation into its use as an anticancer drug.

- Material Science Applications : Researchers have explored the use of this compound in creating novel polymeric materials with enhanced thermal stability and mechanical properties. This application highlights its versatility beyond biological uses.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. For instance, it has been identified as a small-molecule inhibitor of prolyl oligopeptidase, an enzyme that regulates neuropeptides in the central nervous system. This inhibition leads to increased levels of neuropeptides such as enkephalins and endorphins in the brain.

Comparison with Similar Compounds

Thiazol-Based Pyridinyl Amides ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) share a pyridinyl group and amide functionality but differ in their heterocyclic core (thiazol vs. furan-pyridine in the target compound). Key distinctions include:

- Substituent Effects: The morpholinomethyl group in 4d improves solubility via tertiary amine protonation, whereas the furan-3-yl group in the target compound contributes to lipophilicity and π-orbital interactions.

- The target compound’s bioactivity remains unconfirmed but may leverage similar amide-mediated interactions.

Table 1: Key Properties of Thiazol vs. Furan-Pyridine Amides

Butanamide Derivatives with Stereochemical Complexity ()

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide exhibit advanced stereochemistry and extended alkyl chains. Comparisons include:

- Stereochemical Influence : highlights the role of R/S configurations in target binding, suggesting that the target compound’s activity (if chiral) may depend on enantiomeric purity.

- Functional Groups : The hydroxy and tetrahydropyrimidinyl groups in enhance hydrogen-bonding capacity, whereas the target compound’s furan and phenyl groups prioritize hydrophobic interactions.

- Synthesis Complexity : The target compound’s synthesis likely involves fewer steps compared to the multi-component coupling in , which requires chiral resolution .

Pyridinyl-Pyrazolyl Butanamide ()

N-(3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)-N-ethyl-2-methyl-3-(methylthio)butanamide (Compound 182) shares a pyridinyl group and butanamide backbone but includes a pyrazole ring and sulfur-containing substituents:

- Electrophilic Character : The chloro and fluoropyridinyl groups in Compound 182 may enhance electrophilicity, contrasting with the target compound’s electron-rich furan.

- Metabolic Stability : The methylthio group in Compound 182 could slow oxidative metabolism compared to the target’s furan, which is prone to CYP450-mediated oxidation.

- Synthetic Routes : Both compounds likely utilize amide coupling (e.g., HATU or EDCI), but the target compound’s furan-pyridine core may require specialized cyclization steps .

Furopyridine Carboxamide ()

6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide features a fused furopyridine ring, contrasting with the target’s non-fused system:

- The target compound’s non-fused system may adopt varied conformations.

- Bioisosteric Potential: The furan in both compounds could act as a bioisostere for phenyl or thiophene, though the fused system in may offer superior metabolic stability .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a furan ring, a pyridine moiety, and a phenylbutanamide backbone, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase 3 |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Mitochondrial dysfunction |

Antimicrobial Activity

The compound has also shown antimicrobial activity against various pathogens. In particular, it was effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Bactericidal |

| Streptococcus pneumoniae | 32 | Bacteriostatic |

| Escherichia coli | 64 | Bacteriostatic |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Oxidative Stress : It induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including those related to apoptosis and inflammation.

Case Studies

A notable case study involved the administration of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

- Methodology : The compound’s core structure involves furan and pyridine moieties, which can be synthesized via Feist-Benary cyclization (for furans) and Suzuki-Miyaura coupling (for pyridine derivatives). For example, describes Feist-Benary cyclization using nBuLi and benzaldehyde to generate furan intermediates, achieving >98% stereoselectivity. Reaction optimization should focus on solvent choice (e.g., THF for polar aprotic conditions) and stoichiometric ratios of reagents to minimize byproducts .

- Validation : Characterization via ¹H/¹³C NMR and HRMS is critical. highlights spectral data (e.g., δ 7.2–8.1 ppm for aromatic protons) to confirm regiochemistry and purity.

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodology : Use co-solvents like DMSO (up to 5% v/v) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS at pH 7.4). notes that analogs with trifluoromethyl groups exhibit improved solubility in DMSO (≥20.9 mg/mL), suggesting structural modifications (e.g., introducing polar substituents) if solubility is insufficient .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?

- Methodology :

- Computational Modeling : Perform docking studies using AutoDock Vina or Schrödinger Suite to predict binding affinities to kinase targets (e.g., CSF1R, as in ). Focus on the pyridine-furan scaffold’s interaction with ATP-binding pockets .

- Bioisosteric Replacement : Replace the phenylbutanamide group with diphenylpropanamide (as in ) to assess changes in potency and selectivity .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic Profiling : Conduct ADME studies using radiolabeled analogs (e.g., carbon-11 labeling, as in ) to track bioavailability and metabolism. reports a radiochemical purity of >99% for similar compounds, enabling precise biodistribution analysis .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, hydroxylation at the furan ring (common in cytochrome P450-mediated metabolism) may explain reduced in vivo efficacy .

Q. What experimental designs are suitable for evaluating the compound’s anti-inflammatory or anticancer potential?

- In Vitro :

- Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α suppression via ELISA.

- For anticancer activity, employ MTT assays on glioblastoma cell lines (e.g., U87MG), referencing ’s xenograft models for translational relevance .

- In Vivo :

- Adopt orthotopic tumor models (e.g., mouse glioblastoma) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via MRI and compare to controls.

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Root Cause : Variability may arise from differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes (e.g., CYP3A4).

- Resolution :

- Normalize data using ATP-based viability assays (e.g., CellTiter-Glo) to account for metabolic heterogeneity.

- Validate findings in isogenic cell lines (e.g., parental vs. ABCB1-overexpressing) to isolate resistance mechanisms .

Methodological Tables

Table 1 : Key Synthetic Parameters for Feist-Benary Cyclization (Adapted from )

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF | Maximizes cyclization |

| Temperature | −78°C to 25°C (gradient) | Controls stereoselectivity |

| Stoichiometry (nBuLi) | 1.1 equiv | Minimizes side reactions |

Table 2 : Comparative Bioactivity of Structural Analogs (Based on and )

| Compound | Target (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| Parent compound | CSF1R: 0.12 | 1.2 (DMSO) |

| 3-(3-Chlorophenyl) analog () | CSF1R: 0.08 | 0.9 (DMSO) |

| Nitrofurantoin analog ( ) | Bacterial DHFR: 2.5 | 15.6 (Water) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.